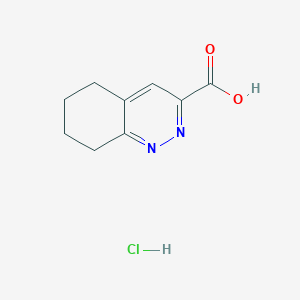

5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid;hydrochloride

Description

5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid; hydrochloride is a bicyclic heteroaromatic compound featuring a partially hydrogenated cinnoline core (two nitrogen atoms in adjacent positions) substituted with a carboxylic acid group at the 3-position and a hydrochloride salt. The tetrahydro configuration imparts partial saturation, enhancing solubility and stability compared to fully aromatic analogs. The hydrochloride salt form improves aqueous solubility, making it advantageous for pharmaceutical applications .

Properties

IUPAC Name |

5,6,7,8-tetrahydrocinnoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c12-9(13)8-5-6-3-1-2-4-7(6)10-11-8;/h5H,1-4H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPPZNANNPUFHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with suitable dicarboxylic acids or their derivatives. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The industrial synthesis often employs optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the cinnoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized cinnoline compounds.

Scientific Research Applications

5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid;hydrochloride has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into its potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.

Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- This affects electronic properties and binding interactions in biological systems .

- Substituents: The -COOH group enables salt formation and hydrogen bonding, critical for solubility and target recognition. Chloro substituents (e.g., in isoquinoline analogs) enhance lipophilicity and reactivity .

- Salt Forms: Hydrochloride salts universally improve water solubility, as seen in the target compound and 5,7-dichloro-tetrahydroisoquinoline .

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., target compound and 5,7-dichloro-tetrahydroisoquinoline) show superior aqueous solubility compared to free bases .

Biological Activity

5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid hydrochloride (THCA-HCl) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

THCA-HCl is a derivative of tetrahydrocinnoline and belongs to a class of compounds known for their complex heterocyclic structures. Its molecular formula is C₉H₈ClN₃O₂, and it exhibits unique physicochemical properties that contribute to its biological activity.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of THCA-HCl. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer. THCA-HCl has been shown to exhibit significant antioxidant activity, surpassing that of Vitamin C in certain assays . This property makes it a candidate for further investigation as a potential therapeutic agent in oxidative stress-related conditions.

Anticancer Activity

THCA-HCl has demonstrated promising anticancer effects in vitro. In studies involving various cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer), THCA-HCl exhibited moderate to strong cytotoxicity. The compound caused significant cell cycle arrest and increased apoptosis rates in these cell lines . For instance, the IC₅₀ values for THCA-HCl against A549 cells were reported at 0.155 µM, indicating potent activity compared to established chemotherapeutics like doxorubicin.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| A549 | 0.155 | Induces apoptosis; G2/M arrest |

| MCF7 | 0.170 | Induces apoptosis; S phase arrest |

Enzyme Inhibition

THCA-HCl has also been investigated for its inhibitory effects on key enzymes involved in cancer progression. Notably, it acts as a potent inhibitor of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both critical targets in cancer therapy. The IC₅₀ values for these activities were found to be 0.199 µM for DHFR and 0.149 µM for CDK2, demonstrating its potential as an effective anticancer agent .

The biological activities of THCA-HCl can be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging free radicals and reactive oxygen species (ROS), THCA-HCl helps mitigate oxidative damage at the cellular level.

- Apoptotic Pathways : The compound triggers intrinsic apoptotic pathways leading to increased caspase activation and subsequent cell death in cancer cells.

- Enzyme Interaction : Its ability to inhibit DHFR disrupts folate metabolism essential for DNA synthesis, while CDK2 inhibition halts cell cycle progression.

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of THCA-HCl against various tumor types. The results indicated that treatment with THCA-HCl led to a marked reduction in tumor size in xenograft models compared to control groups. Histological analysis revealed increased apoptosis within the tumors treated with THCA-HCl .

Clinical Implications

The potential clinical applications of THCA-HCl extend beyond oncology. Its antioxidant properties suggest a role in neuroprotection and cardiovascular health by mitigating oxidative stress-related damage in these systems .

Q & A

Q. What are the recommended methods for synthesizing 5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid hydrochloride?

The synthesis typically involves converting the free base (cinnoline-3-carboxylic acid) to its hydrochloride salt using hydrogen chloride gas or aqueous HCl. For example, thionyl chloride (SOCl₂) can be employed to generate HCl in situ for acid-chloride intermediates, followed by neutralization to form the hydrochloride salt . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions such as over-chlorination or decomposition .

Q. How should researchers ensure purity during synthesis?

Purity assessment requires orthogonal analytical methods:

- HPLC : Use reverse-phase chromatography with UV detection (e.g., C18 column, acidic mobile phase) to quantify impurities ≥98% purity .

- TLC : Monitor reaction progress using silica gel plates and visualizing agents (e.g., ninhydrin for amines) .

- NMR : Confirm structural integrity via ¹H/¹³C NMR, ensuring the absence of unreacted starting materials or solvent residues .

Q. What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of HCl vapors .

- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation .

- Waste Disposal : Neutralize residual acid with sodium bicarbonate before disposing in approved hazardous waste containers .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or IR) be resolved during structural confirmation?

Discrepancies in spectral data often arise from tautomerism or solvate formation. To resolve:

- X-ray Crystallography : Determine the crystal structure to unambiguously confirm the protonation state and salt form .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and rule out isotopic interference .

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting .

Q. What strategies optimize reaction yields under varying conditions?

- Design of Experiments (DoE) : Systematically vary parameters (temperature, HCl concentration, solvent) to identify optimal conditions. For example, higher HCl concentrations may improve salt formation but risk side reactions .

- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps in cinnoline ring formation .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction kinetics in real time .

Q. How does the hydrochloride salt form influence stability in different solvents?

- Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH) in solvents like DMSO, methanol, and water. Monitor degradation via HPLC:

- Solid-State Stability : Use DSC (Differential Scanning Calorimetry) to detect polymorphic transitions affecting shelf life .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data?

- Reproducibility Checks : Verify experimental conditions (heating rate, sample purity) using calibrated equipment .

- Phase Purity Analysis : Use PXRD (Powder X-ray Diffraction) to confirm crystallinity and rule out polymorphic mixtures .

- Solubility Studies : Conduct equilibrium solubility tests in buffered solutions (pH 1–7) to account for protonation-dependent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.